N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
N-[4-bromo-5-tert-butyl-2-(diethylaminomethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O/c1-7-20(8-2)11-13-9-15(18)14(17(4,5)6)10-16(13)19-12(3)21/h9-10H,7-8,11H2,1-6H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZODIVUHOJJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1NC(=O)C)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that reflect its efficacy against various pathogens and cancer cell lines.
Chemical Structure and Properties
The compound features a bromo group, a tert-butyl group, and a diethylamino moiety, which contribute to its pharmacological properties. The presence of these functional groups is critical for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives exhibiting similar structures have shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Similar Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D1 | Staphylococcus aureus | 15.625 μM |
| Compound D2 | Escherichia coli | 31.25 μM |
| Compound D3 | Pseudomonas aeruginosa | 62.5 μM |
The mechanism of action for these compounds often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. For example, studies indicate that certain thiazole derivatives block lipid biosynthesis in bacteria, which may be relevant to understanding the activity of this compound .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Notably, compounds with similar structural features have been tested against human breast adenocarcinoma cell lines (e.g., MCF7).
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound Name | IC50 (μM) |
|---|---|
| Compound D6 | 10 |
| Compound D7 | 15 |
The Sulforhodamine B (SRB) assay results indicate that derivatives with electron-withdrawing groups exhibit enhanced cytotoxicity against cancer cells. These findings suggest that the structural components of this compound may similarly influence its anticancer activity.
Case Studies
- Antimicrobial Study : A study focused on a series of acetamides similar to this compound reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to quantify growth inhibition, revealing that certain derivatives had MIC values comparable to established antibiotics .
- Anticancer Screening : In another investigation involving acetamides, researchers evaluated their effects on MCF7 cells using the SRB assay. The results indicated that specific modifications to the acetamide structure could enhance cytotoxic effects, leading to a better understanding of structure-activity relationships in anticancer drug design .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with various biological targets. These computational analyses provide insights into how structural features influence biological activity and can guide further optimization of the compound for enhanced efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
